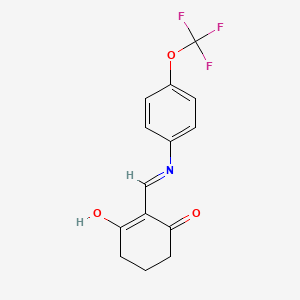
2-(((4-(Trifluoromethoxy)phenyl)amino)methylene)cyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(((4-(Trifluoromethoxy)phenyl)amino)methylene)cyclohexane-1,3-dione” is a complex organic molecule. It contains a total of 34 bonds, including 22 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 2 aliphatic ketones, 1 aromatic secondary amine, and 1 aromatic ether .
Synthesis Analysis
The synthesis of this compound or its derivatives has been reported in the literature. For instance, 4-(Trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically . The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels of the polymers .Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a trifluoromethoxyphenyl group attached to a cyclohexane-1,3-dione ring via an amino methylene bridge . The trifluoromethoxy group is electron-withdrawing, which can influence the electronic properties of the entire molecule .Aplicaciones Científicas De Investigación
Synthesis of Organic and Heterocyclic Compounds
A simple synthesis route for compounds closely related to the specified chemical structure, demonstrating their role as highly functionalized reactive intermediates for the creation of organic and heterocyclic compounds containing a trifluoromethyl group, is outlined. This process showcases the compound's utility in expanding the toolkit for synthetic chemistry, particularly in enhancing the structural diversity and functional capacity of new molecules with potential biological and pharmacological activities (Fadeyi & Okoro, 2008).
Role in Antimicrobial Activity
Research into derivatives of cyclohexane-1,3-dione structures has demonstrated significant antimicrobial properties, suggesting potential applications in developing new antimicrobial agents. A study highlights the synthesis of compounds displaying interesting antimicrobial activity against a spectrum of Gram-positive, Gram-negative bacteria, and fungi. This research underscores the compound's potential as a scaffold for designing new antimicrobial compounds with improved efficacy and spectrum of activity (Ghorab, Soliman, Alsaid, & Askar, 2017).
Versatile Precursor for Bioactive Molecules
Cyclohexane-1,3-dione derivatives, closely related to the compound , serve as key structural precursors for a plethora of synthetically significant compounds. These compounds exhibit a diverse range of biological activities, such as anti-inflammatory, anti-tumor, analgesic, anti-convulsant, anti-viral, and anti-cancer properties. The versatility of cyclohexane-1,3-dione derivatives in chemistry is attributed to their highly active methylene moiety and active di-carbonyl groups, making them invaluable in the synthesis of bioactive molecules and natural products (Sharma, Kumar, & Das, 2021).
Innovative Synthesis Methodologies
Recent studies have developed innovative methodologies for constructing six-membered oxygen heterocycles from cyclohexan-1,3-diones, demonstrating the compound's role in synthesizing natural products and valuable bioactive molecules. These heterocycles are crucial for developing pharmaceuticals with anti-viral, anti-bacterial, analgesic, antimalarial, anti-inflammatory, anti-allergic, anti-tumor, and anti-cancer activities. The research presents a detailed survey on newly developed methods essential for constructing six-membered oxygen heterocycles, highlighting the compound's contribution to advancing synthetic organic chemistry and drug development (Sharma, Kumar, & Das, 2020).
Mecanismo De Acción
Mode of Action
It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
It’s plausible that the compound could influence a variety of pathways depending on its specific targets .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability .
Result of Action
The compound’s interaction with its targets would likely lead to changes in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(((4-(Trifluoromethoxy)phenyl)amino)methylene)cyclohexane-1,3-dione. Factors such as pH, temperature, and the presence of other molecules could affect how the compound interacts with its targets .
Propiedades
IUPAC Name |
3-hydroxy-2-[[4-(trifluoromethoxy)phenyl]iminomethyl]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO3/c15-14(16,17)21-10-6-4-9(5-7-10)18-8-11-12(19)2-1-3-13(11)20/h4-8,19H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNOSOSTUWMYTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

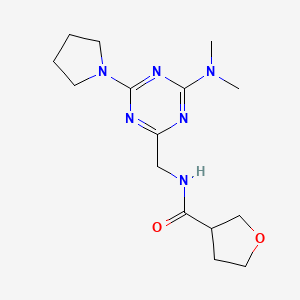
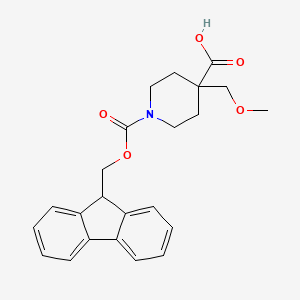
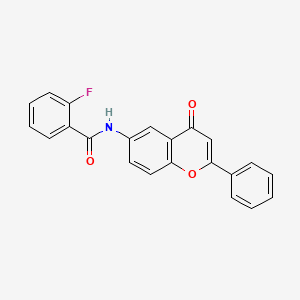
![1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine](/img/structure/B2610116.png)
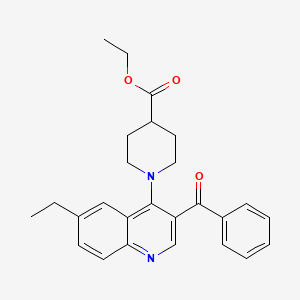
![3-ethyl-N-[(3-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2610120.png)
![7-benzyl-4-[(4-methylphenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2610121.png)
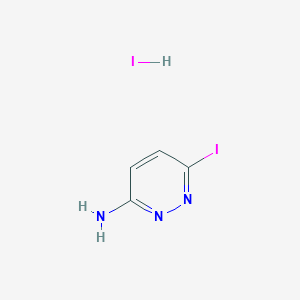
![3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2610123.png)
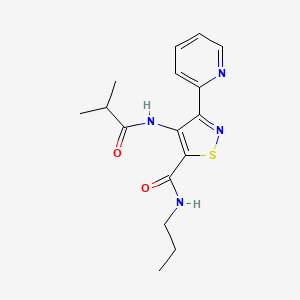
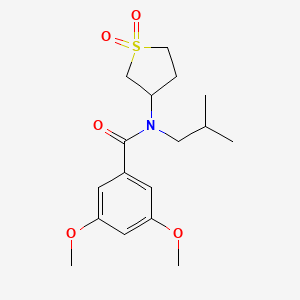

![6-pentyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2610130.png)
